1-Butan-2-yl-3-(2,4-dimethylphenyl)urea

Description

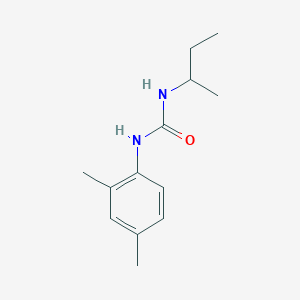

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-3-(2,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-5-11(4)14-13(16)15-12-7-6-9(2)8-10(12)3/h6-8,11H,5H2,1-4H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEIISXCIMYPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)NC1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Historical Development of Urea (B33335) Synthesis Strategies

The journey of urea synthesis began in 1773 when Hilaire-Marin Rouelle first isolated it from urine. researchgate.net However, the pivotal moment in the history of chemistry arrived in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, specifically by heating ammonium (B1175870) cyanate (B1221674). researchgate.netrsc.orgrsc.org This landmark achievement, known as the Wöhler synthesis, is widely regarded as the dawn of modern organic chemistry as it was the first time an organic compound was synthesized from inorganic precursors in a laboratory, challenging the prevailing theory of vitalism which held that organic compounds could only be produced by living organisms. rsc.orgrsc.orgresearchgate.net

Wöhler's original experiment involved the reaction of silver cyanate with ammonium chloride or lead cyanate with ammonia (B1221849), both of which form ammonium cyanate as an intermediate that then rearranges to urea upon heating. rsc.org This transformation from ammonium cyanate to urea is a reversible reaction. rsc.org The industrial production of urea later evolved, and since 1870, it has been predominantly manufactured by heating ammonium carbamate (B1207046) in a sealed vessel, a method that forms the basis of current large-scale industrial processes. researchgate.net

Contemporary Approaches for the Synthesis of Unsymmetrical Urea Derivatives

The synthesis of unsymmetrical ureas, where the two nitrogen atoms bear different substituents, requires more nuanced strategies than the synthesis of symmetrical urea. The following sections detail the primary modern methods employed for this purpose.

Direct Coupling Reactions of Amines and Isocyanates

The most direct and widely employed method for synthesizing unsymmetrical ureas is the reaction between an amine and an isocyanate. researchgate.netnih.gov This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate, forming the urea linkage. researchgate.net The reaction is typically efficient and proceeds under mild conditions.

For the specific synthesis of 1-Butan-2-yl-3-(2,4-dimethylphenyl)urea, this would involve the reaction of sec-butylamine (B1681703) with 2,4-dimethylphenyl isocyanate. The isocyanate itself can be prepared from the corresponding amine (2,4-dimethylaniline) by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene. nih.govnih.gov

While effective, this method's reliance on often toxic and moisture-sensitive isocyanates and the use of hazardous reagents like phosgene for their preparation are significant drawbacks. researchgate.netnih.gov To circumvent these issues, numerous methods have been developed to generate isocyanates in situ from more stable precursors such as amides (via Hofmann rearrangement), carboxylic acids (via Curtius rearrangement), or hydroxamic acids (via Lossen rearrangement). researchgate.net

| Starting Material for Isocyanate | Reagent/Rearrangement | Product |

| Amide | PhI(OAc)₂ (Hofmann) | Unsymmetrical Urea |

| Carboxylic Acid | Diphenylphosphoryl azide (B81097) (Curtius) | Unsymmetrical Urea |

| Hydroxamic Acid | Activating Agent (Lossen) | Unsymmetrical Urea |

This table summarizes common in situ isocyanate generation methods for unsymmetrical urea synthesis.

Metal-Catalyzed Coupling Approaches

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of unsymmetrical ureas, often offering greener and more efficient alternatives to traditional methods.

Palladium-catalyzed reactions are prominent in this area. One approach involves the oxidative carbonylation of amines. For instance, a primary amine and a secondary amine can be coupled in the presence of a palladium catalyst (e.g., PdI₂) and a carbon monoxide source to form trisubstituted ureas. rsc.orgrsc.org Palladium catalysts, such as Pd/C, can also facilitate the carbonylation of azides in the presence of amines to yield unsymmetrical ureas, with the advantage of producing only nitrogen gas as a byproduct. nih.gov Furthermore, palladium-catalyzed C-N coupling reactions between aryl chlorides or triflates and ureas have been developed, allowing for the synthesis of a variety of substituted ureas. researchgate.netnih.gov

Copper-catalyzed methods have also been established. Copper(II) complexes have been shown to catalyze the formation of urea from ammonium carbamate. rsc.org More relevant to unsymmetrical ureas, copper catalysts can be used in reactions involving acylazides and secondary amines. google.com Another innovative copper-catalyzed approach involves the reaction of isocyanides with O-benzoyl hydroxylamines to produce unsymmetrical ureas. nih.govmdpi.com

Rhodium-catalyzed reactions have been explored for urea synthesis from amines and carbon dioxide, often in combination with other metals like copper. researchgate.net More recently, rhodium-alloyed copper catalysts have shown high activity and selectivity in the electrochemical synthesis of urea from nitrate (B79036) and CO₂. researchgate.net

| Metal Catalyst | Reactants | Product |

| Palladium | Amines, CO | Unsymmetrical Ureas |

| Palladium | Azides, Amines, CO | Unsymmetrical Ureas |

| Copper | Acylazides, Amines | Unsymmetrical Ureas |

| Copper | Isocyanides, O-Benzoyl Hydroxylamines | Unsymmetrical Ureas |

| Rhodium/Copper | Amines, CO₂/Nitrate | Ureas |

This table provides an overview of various metal-catalyzed approaches to urea synthesis.

Hypervalent Iodine Reagent-Mediated Syntheses

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA or PhI(OAc)₂), have gained significant traction as mild and environmentally friendly oxidizing agents in organic synthesis, including the preparation of unsymmetrical ureas. nih.govmdpi.comnih.gov

A key application of these reagents is in promoting the Hofmann rearrangement of primary amides to generate isocyanates in situ. organic-chemistry.orgnih.govorganic-chemistry.org These isocyanates can then be trapped by an amine to form the desired unsymmetrical urea. mdpi.comnih.gov This method avoids the direct handling of toxic isocyanates and often proceeds under mild, metal-free conditions. mdpi.comnih.gov The reaction mechanism typically involves the formation of a hypervalent amidoiodane intermediate, which then undergoes rearrangement. organic-chemistry.org

For example, the synthesis of an unsymmetrical urea can be achieved by reacting a primary amide with an amine in the presence of PhI(OAc)₂. mdpi.comnih.gov This approach has a broad substrate scope and is tolerant of various functional groups, making it suitable for the synthesis of complex molecules and for late-stage functionalization in drug discovery. mdpi.comnih.gov

| Hypervalent Iodine Reagent | Reactants | Key Intermediate |

| PhI(OAc)₂ | Primary Amide, Amine | Isocyanate (from Hofmann Rearrangement) |

This table illustrates the use of hypervalent iodine reagents in unsymmetrical urea synthesis.

Catalyst-Free and Green Chemistry Synthetic Routes

In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and environmentally benign methods for urea synthesis.

One notable approach is the synthesis of N-substituted ureas in water without the need for an organic co-solvent or a catalyst. This has been achieved by the nucleophilic addition of amines to potassium isocyanate in water, affording good to excellent yields of various ureas. rsc.org The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.

Carbon dioxide (CO₂) , an abundant and renewable C1 source, has also been utilized in catalyst-free urea synthesis. Primary aliphatic amines can react with CO₂ in the absence of any catalyst or organic solvent to produce ureas, albeit often requiring elevated temperatures and pressures. rsc.org The reaction proceeds through an alkyl ammonium alkyl carbamate intermediate.

Carbonyl sulfide (B99878) (COS) has recently been employed for the highly selective, catalyst-free synthesis of unsymmetrical ureas from amines under mild conditions. This method has shown broad substrate compatibility and high functional group tolerance. rsc.orgrsc.org

Solvent-free methods are also being explored. Mechanochemical milling, for instance, allows for the rapid and high-yielding production of urea adducts without the use of solvents. google.com Additionally, the reaction of amines with isocyanates or their precursors can sometimes be carried out under solvent-free conditions, simplifying the work-up procedure and reducing waste. researchgate.netresearchgate.net

| Green Approach | Reactants | Conditions |

| Water-based synthesis | Amine, Potassium Isocyanate | Catalyst-free, room temperature |

| CO₂ utilization | Primary Aliphatic Amines, CO₂ | Catalyst-free, solvent-free, elevated T/P |

| COS utilization | Amines, COS | Catalyst-free, mild conditions |

| Solvent-free synthesis | Various | Mechanochemical milling or neat reaction |

This table highlights various green and catalyst-free approaches for urea synthesis.

Specific Synthetic Routes for this compound and Related Analogues

While a specific, detailed synthetic procedure for this compound is not extensively documented in readily available literature, its synthesis can be confidently inferred from the general principles outlined above. The most straightforward and industrially viable method would be the direct coupling of sec-butylamine and 2,4-dimethylphenyl isocyanate .

The synthesis of related unsymmetrical ureas has been widely reported, providing a clear blueprint. For instance, the synthesis of various N,N'-alkyl aryl ureas has been achieved in high yields by reacting N-alkyl carbamates with aromatic amines. thieme-connect.com This two-step approach, where the carbamate is first formed from an amine and a carbonate, avoids the direct use of isocyanates.

Another relevant example is the synthesis of N-substituted ureas from primary amides using hypervalent iodine reagents. A general procedure involves reacting a benzamide (B126) with an amine in the presence of PhI(OAc)₂ and a base like K₃PO₄ in a solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures. mdpi.com

Ultimately, the choice of synthetic route for this compound would depend on factors such as scale, cost, safety considerations, and the availability of starting materials. The direct amine-isocyanate coupling remains the most probable method for its preparation.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of urea formation provide a solid framework for understanding these aspects. The synthesis of ureas from isocyanates and amines is typically a rapid and exothermic process.

The reaction kinetics for the formation of unsymmetrical ureas generally follow second-order kinetics, being first order with respect to both the amine and the isocyanate. The rate of reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the isocyanate, the solvent polarity, and the presence of any catalysts. For the synthesis of this compound, the sec-butylamine is a primary amine, which is generally reactive. The electronic nature of the 2,4-dimethylphenyl isocyanate, with two electron-donating methyl groups on the aromatic ring, might slightly decrease the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate, potentially leading to a moderately slower reaction rate.

Table 1: Postulated Kinetic and Thermodynamic Parameters for the Synthesis of this compound

| Parameter | Postulated Value/Characteristic | Rationale |

| Reaction Order | Second-order overall (first-order in each reactant) | Typical for the reaction of isocyanates with amines. |

| Rate Constant (k) | Moderate | The steric hindrance from the sec-butyl group and the electronic effects of the dimethylphenyl group may influence the rate. |

| Activation Energy (Ea) | Relatively low | The reaction is generally facile and often proceeds readily at room temperature. |

| Enthalpy of Reaction (ΔH) | Exothermic | Formation of the stable urea bond releases energy. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is spontaneous and proceeds to completion under standard conditions. |

| Entropy of Reaction (ΔS) | Negative | Two reactant molecules combine to form one product molecule, leading to a decrease in disorder. |

| Note: This table is based on general principles of urea synthesis and analogies to related compounds, as specific experimental data for this compound is not readily available. |

Stereoselective Synthesis of Chiral this compound and its Enantiomers

The presence of a chiral center in the sec-butyl group of this compound means that it can exist as two enantiomers: (R)-1-Butan-2-yl-3-(2,4-dimethylphenyl)urea and (S)-1-Butan-2-yl-3-(2,4-dimethylphenyl)urea. The synthesis of these enantiomers in a stereoselective manner is a key challenge and an area of significant interest in asymmetric synthesis.

The most straightforward approach to obtaining the pure enantiomers of this compound is to start with enantiomerically pure sec-butylamine. The reaction of (R)-sec-butylamine or (S)-sec-butylamine with 2,4-dimethylphenyl isocyanate would yield the corresponding (R) or (S) enantiomer of the urea, respectively. This method relies on the availability of the chiral amine precursors.

Alternatively, chiral catalysts can be employed to achieve enantioselective synthesis from achiral precursors or a racemic starting material. While specific methods for this exact compound are not detailed in the literature, general strategies for the enantioselective synthesis of chiral ureas can be considered. For instance, chiral phosphoric acids have been successfully used as catalysts in the enantioselective condensation of glyoxals and ureas to form chiral hydantoins, demonstrating the potential of chiral Brønsted acids in controlling stereochemistry in urea-related syntheses. nih.govnih.govacs.orgresearchgate.net Chiral thioureas have also been employed as organocatalysts in various asymmetric reactions, highlighting the utility of the urea/thiourea motif in stereoselective transformations. acs.org

Kinetic resolution of racemic sec-butylamine with a chiral acylating agent, followed by conversion to the urea, or enzymatic resolution of a racemic urea derivative are other potential strategies for accessing the enantiomerically pure forms of this compound.

Derivatization and Functionalization Strategies of the Urea Core

The urea core of this compound offers several possibilities for derivatization and functionalization, allowing for the modification of its chemical and physical properties.

N-Alkylation/Arylation: The hydrogen atoms on the nitrogen atoms of the urea can be substituted with other alkyl or aryl groups. This can be achieved through reaction with alkyl halides or aryl halides under basic conditions. For instance, deprotonation of the urea with a strong base followed by reaction with an electrophile can introduce a third substituent on one of the nitrogen atoms.

Modification of the Phenyl Ring: The 2,4-dimethylphenyl ring can be further functionalized through electrophilic aromatic substitution reactions. The methyl groups are activating and ortho-, para-directing, which would direct incoming electrophiles to the 3, 5, and 6 positions of the ring. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could be employed to introduce new functional groups. These modifications can be used to tune the electronic properties and steric bulk of this portion of the molecule.

Modification of the Butyl Group: The sec-butyl group can also be a site for functionalization, although this is generally more challenging than modifying the aromatic ring. Free-radical halogenation could introduce a halogen atom, which could then be displaced by other nucleophiles to introduce a variety of functional groups.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Methylation | 1. NaH, THF2. CH₃I | 1-Butan-2-yl-1-methyl-3-(2,4-dimethylphenyl)urea |

| Nitration of Phenyl Ring | HNO₃, H₂SO₄ | 1-Butan-2-yl-3-(2,4-dimethyl-5-nitrophenyl)urea |

| Bromination of Phenyl Ring | Br₂, FeBr₃ | 1-Butan-2-yl-3-(5-bromo-2,4-dimethylphenyl)urea |

| Acylation of Phenyl Ring | CH₃COCl, AlCl₃ | 1-Butan-2-yl-3-(5-acetyl-2,4-dimethylphenyl)urea |

| Note: The regioselectivity of the phenyl ring substitutions would need to be experimentally determined. |

These derivatization strategies allow for the creation of a library of related compounds with potentially diverse biological activities and material properties. The ability to systematically modify the structure of this compound makes it a versatile scaffold for further chemical exploration.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

A high-resolution ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their spin-spin coupling patterns (multiplicity and coupling constants, J). For 1-Butan-2-yl-3-(2,4-dimethylphenyl)urea, one would expect to observe distinct signals for the protons on the sec-butyl group, the aromatic protons of the dimethylphenyl ring, the methyl groups attached to the ring, and the N-H protons of the urea (B33335) linkage. The coupling patterns would be crucial in establishing the connectivity between adjacent protons.

The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule and their respective chemical environments. The spectrum would be expected to show signals for the carbonyl carbon of the urea group, the aromatic carbons of the dimethylphenyl ring (including the substituted and unsubstituted positions), the carbons of the sec-butyl group, and the two methyl carbons attached to the aromatic ring.

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming, for example, the connectivity within the sec-butyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for linking the sec-butyl and 2,4-dimethylphenyl fragments to the urea carbonyl group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show prominent absorption bands corresponding to:

N-H stretching vibrations of the urea group.

C=O (carbonyl) stretching of the urea group.

C-N stretching vibrations.

Aromatic C-H and C=C stretching.

Aliphatic C-H stretching from the sec-butyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

HRMS would provide the highly accurate mass of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a definitive method for confirming the molecular formula of a newly synthesized compound.

Without access to the actual spectral data for this compound, any attempt to populate the requested article sections with specific values would be speculative and would not meet the required standards of scientific accuracy.

Fragmentation Pattern Analysis for Structural Confirmation

Specific mass spectrometry data detailing the fragmentation pattern of this compound is not available in the public domain. Analysis of fragmentation patterns is a crucial technique for confirming molecular structures. In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecular ion would be expected, and its fragmentation would likely involve characteristic cleavages of the urea linkage and the alkyl and aryl substituents. However, without experimental data, a detailed analysis and a corresponding data table cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound. Such studies are essential for unequivocally determining the three-dimensional arrangement of atoms in the crystalline state.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and intermolecular interactions, such as hydrogen bonding, for this compound is not available. Typically, urea derivatives exhibit extensive hydrogen bonding networks involving the N-H donors and the carbonyl oxygen acceptor, which significantly influence their crystal structures.

Conformational Analysis in the Crystalline State

Without crystallographic data, a conformational analysis of this compound in the solid state cannot be performed. Such an analysis would reveal the torsion angles within the molecule, providing insight into its preferred three-dimensional shape. Studies on similar N-alkyl-N'-aryl ureas have shown that the conformation is influenced by factors like steric hindrance and intramolecular hydrogen bonding. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment

As this compound possesses a chiral center at the second position of the butyl group, it is expected to be optically active. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules. nih.gov However, no experimental or calculated ECD spectra for this compound have been reported. Such a study would involve comparing the experimental ECD spectrum with quantum chemical calculations to determine the (R) or (S) configuration of the stereocenter.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 1-Butan-2-yl-3-(2,4-dimethylphenyl)urea at the atomic and electronic levels. These theoretical approaches allow for a precise examination of the molecule's geometry, electronic distribution, and spectroscopic signatures.

Theoretical calculations of spectroscopic parameters are vital for interpreting experimental data and confirming the molecular structure. For this compound, these calculations include predicting Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By comparing the calculated spectra with experimental results, a high degree of confidence in the structural assignment can be achieved. These theoretical predictions can also aid in the assignment of complex spectra.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. For this compound, the MEP map identifies regions of positive and negative electrostatic potential. These maps are color-coded to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are critical for predicting how the molecule will interact with other chemical species, including biological receptors.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological systems.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is crucial for understanding the compound's potential mechanism of action as a therapeutic agent. The binding affinity, often expressed as a docking score, provides a quantitative measure of the strength of the interaction.

Table 2: Molecular Docking Parameters

| Parameter | Value |

|---|---|

| Target Protein | Data not available in search results |

| Docking Score (kcal/mol) | Data not available in search results |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and stability of flexible molecules like this compound. These simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior.

For N,N'-disubstituted ureas, a key area of investigation is the rotational barrier around the C-N bonds of the urea (B33335) moiety, which leads to different conformational isomers (e.g., trans-trans, cis-trans, cis-cis). nih.gov The substitution pattern on the nitrogen atoms plays a crucial role in determining the preferred conformation. nih.gov The high energetic barrier for isomerization between these states presents a challenge for standard simulation timescales, often requiring enhanced sampling techniques like metadynamics to adequately explore the conformational space. nih.govd-nb.info

MD simulations can elucidate the stability of different conformers in various environments, such as in implicit solvent or in the binding pocket of a protein. researchgate.net For instance, simulations of adamantyl-based 1,3-disubstituted urea inhibitors have been used to determine their most favorable binding modes within the active site of human soluble epoxide hydrolase. nih.gov In the case of this compound, MD simulations would likely reveal a predominant trans-trans conformation in solution, stabilized by intramolecular hydrogen bonding. nih.gov The flexibility of the butan-2-yl group and the rotational freedom of the dimethylphenyl ring would also be key dynamic features.

A hypothetical MD simulation of this compound could yield data on the relative populations and stability of its primary conformers, as illustrated in the table below.

| Conformer | Dihedral Angle (C-N-C-N) | Relative Population (%) | Key Stabilizing Interactions |

| trans-trans | ~180° | 90% | Intramolecular N-H···O hydrogen bond |

| cis-trans | ~0°/180° | 9% | Steric hindrance between substituents |

| cis-cis | ~0° | 1% | High steric clash |

Binding Free Energy Calculations

Binding free energy calculations are essential in computational drug design to predict the affinity of a ligand for a biological target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy of small molecules to proteins. frontiersin.orgnih.gov These "end-state" methods calculate the binding energy based on molecular dynamics simulation trajectories of the protein-ligand complex. nih.gov

These calculations decompose the total binding free energy into several components:

ΔEMM : The change in molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions.

ΔGsolv : The change in solvation free energy, which is further divided into polar and nonpolar contributions.

-TΔS : The change in conformational entropy upon binding. This term is computationally expensive and often omitted, which is a known limitation of these methods. nih.gov

For a molecule like this compound, which could be a potential inhibitor for enzymes like soluble epoxide hydrolase, MM/GBSA calculations could provide valuable insights into its binding affinity. nih.gov The van der Waals energy is often found to be a major contributor to the total binding free energy for urea-based inhibitors. nih.gov

A representative decomposition of MM/GBSA binding free energy for a hypothetical complex of this compound with a target protein is presented below.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy (ΔEvdW) | -45.5 |

| Electrostatic Energy (ΔEelec) | -20.8 |

| Polar Solvation Energy (ΔGpol) | +35.2 |

| Nonpolar Solvation Energy (ΔGnonpol) | -4.1 |

| Total Binding Free Energy (ΔGbind) | -35.2 |

Prediction of Reactivity and Mechanistic Pathways using Theoretical Methods

Theoretical methods, particularly density functional theory (DFT), are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For urea derivatives, studies have focused on thermal decomposition and hydrolysis pathways. nih.govnih.gov

Extensive theoretical studies on the thermal decomposition of alkyl- and phenylureas have shown that these compounds primarily decompose through four-center pericyclic reactions, leading to the formation of substituted isocyanates and amines. nih.govacs.org Initial bond fissions are generally not competitive with these concerted pathways. nih.gov The reactivity and product distribution are influenced by the nature of the substituents on the nitrogen atoms. acs.org

In the case of this compound, theoretical calculations would likely predict a similar thermal decomposition mechanism, as depicted in the following reaction scheme:

This compound → 2,4-dimethylphenyl isocyanate + butan-2-amine

Computational studies can also explore other reaction pathways, such as hydrolysis, which can proceed through acid-catalyzed, base-catalyzed, or neutral mechanisms. nih.gov Theoretical investigations into the reaction of urea with various nucleophiles have provided insights into the activation barriers and thermodynamics of these processes. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.org This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. rsc.org

For urea derivatives, Hirshfeld analysis reveals the importance of various non-covalent interactions in stabilizing the crystal packing. These interactions include:

N-H···O and N-H···S hydrogen bonds : These are typically the most significant interactions in urea and thiourea crystals, often forming dimers or chains.

π-π stacking : Interactions between aromatic rings.

H···H contacts : These often represent the largest contribution to the Hirshfeld surface.

While a crystal structure for this compound is not available, analysis of similar compounds allows for a prediction of the likely intermolecular contacts. tandfonline.com The presence of N-H donors and a C=O acceptor would lead to strong N-H···O hydrogen bonding. The dimethylphenyl and butanyl groups would participate in weaker C-H···π and van der Waals interactions.

A summary of the expected contributions of different intermolecular contacts to the Hirshfeld surface of this compound is provided in the table below.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 55.0 |

| C···H/H···C | 25.0 |

| O···H/H···O | 15.0 |

| N···H/H···N | 3.0 |

| C···C | 2.0 |

Molecular Mechanisms of Action and Structure Activity Relationships Sar

Elucidation of Molecular Binding Mechanisms with Biological Targets

The potential for 1-Butan-2-yl-3-(2,4-dimethylphenyl)urea to interact with biological targets such as enzymes and receptors is explored through the lens of research on analogous compounds.

While specific kinetic studies on the inhibition of urease by this compound are not documented, the urea (B33335) scaffold is a known feature in many urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046), leading to a rise in pH. nih.gov Inhibition of this enzyme is a key strategy against infections by ureolytic bacteria like Helicobacter pylori.

The mechanism of inhibition by urea derivatives can vary. libretexts.org They can act as competitive inhibitors, where the inhibitor resembles the substrate and competes for the active site. libretexts.org In this scenario, the inhibitor's binding prevents the substrate from accessing the enzyme's active site. The kinetics of competitive inhibition are characterized by an increase in the Michaelis constant (K(m)) with no change in the maximum velocity (V({max})). khanacademy.org Alternatively, noncompetitive inhibitors bind to a site other than the active site, reducing the enzyme's catalytic efficiency without preventing substrate binding, which results in a decreased V(_{max}) and an unchanged K(_m). khanacademy.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. khanacademy.org

Studies on other classes of urease inhibitors, such as hydroxamic acid derivatives, have been used to develop models for inhibitor binding. nih.gov These models often highlight the importance of hydrogen bond donors and acceptors in orienting the inhibitor within the enzyme's active site. nih.gov For a compound like this compound, the urea group's NH and C=O functionalities would be predicted to form critical hydrogen bonds with amino acid residues in the active site of an enzyme like urease.

Table 1: General Types of Reversible Enzyme Inhibition This table describes the theoretical kinetic effects of different inhibition mechanisms.

| Inhibition Type | Effect on V({max}) | Effect on K(_m) | Binding Site |

| Competitive | Unchanged | Increases | Active Site |

| Noncompetitive | Decreases | Unchanged | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

| Source: Adapted from general enzyme kinetics principles. libretexts.orgkhanacademy.org |

Direct receptor binding data for this compound is unavailable. However, the N,N'-disubstituted urea motif is present in molecules designed to target various G protein-coupled receptors (GPCRs). For example, research into derivatives of 1-aryl-imidazoline-2-yl urea has identified compounds with modulatory activity on the μ-opioid receptor (MOP). mdpi.com In one study, a compound, when administered with an agonist, inhibited β-arrestin recruitment, indicating it acts as a negative allosteric modulator (NAM) of the MOP receptor. mdpi.com

Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's conformation and influencing the binding or signaling of the endogenous ligand. mdpi.com The selectivity of such compounds is dictated by the specific chemical interactions between the inhibitor's substituents and the amino acids lining the allosteric pocket. For this compound, the 2,4-dimethylphenyl group and the sec-butyl group would be critical in determining its potential selectivity for any given receptor binding pocket.

The N,N'-disubstituted urea scaffold is a well-established pharmacophore in the field of protein kinase inhibition. researchgate.net While there is no specific data for this compound against Inositol-requiring enzyme 1 (IRE1) or Extracellular signal-regulated kinases 1 and 2 (ERK1/2), extensive research on bis-aryl ureas as kinase inhibitors offers significant insight. researchgate.net

Many diaryl urea compounds, such as BIRB-796, are potent, allosteric inhibitors of p38 MAP kinase. nih.govnih.gov These inhibitors function by binding to a unique allosteric pocket adjacent to the ATP-binding site. acs.org This binding event stabilizes an inactive conformation of the kinase, often referred to as the "DFG-out" conformation, where the highly conserved Asp-Phe-Gly (DFG) motif is flipped. nih.gov This conformational change prevents the proper alignment of ATP for catalysis, thus inhibiting the kinase. nih.gov The urea moiety is crucial for this interaction, typically forming a pair of hydrogen bonds with a conserved glutamate (B1630785) residue in the hinge region and a backbone amide of the DFG motif. acs.org

The selectivity of these inhibitors is achieved by exploiting non-conserved residues in the allosteric pocket. nih.gov The substituents on the aryl rings engage in specific hydrophobic and van der Waals interactions that can be tailored to fit the unique topology of a particular kinase's allosteric site. In the case of this compound, the 2,4-dimethylphenyl group would occupy a hydrophobic pocket, while the sec-butyl group would influence solubility and interactions in another region of the binding site.

Table 2: Inhibitory Activity of Selected N,N'-Diarylurea Derivatives against p38α Kinase This table presents data for analogous diarylurea compounds to illustrate their potential as kinase inhibitors.

| Compound | p38α Enzyme IC({50}) (nM) | Cellular Activity (LPS-stimulated THP-1 cells) IC(_{50}) (nM) |

| BIRB-796 | 38 | 18 |

| Compound 25a | 0.47 | 1.8 |

| Source: Data from studies on related p38 inhibitors. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are computational tools used to correlate a compound's chemical structure with its biological activity, guiding the design of more potent and selective molecules.

No QSAR models have been specifically developed for this compound. However, QSAR studies on other series of phenylurea derivatives have successfully created predictive models for various biological activities. nih.govnih.gov These models use statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical relationship between calculated molecular descriptors and observed biological activity. kfupm.edu.sa

Descriptors can include physicochemical properties (e.g., LogP for lipophilicity, molecular weight), electronic properties (e.g., atomic charges), and topological indices (e.g., molecular connectivity). For instance, a QSAR analysis of phenylurea substituted 2,4-diamino-pyrimidines as anti-malarial agents found that lipophilicity was a key driver of activity. nih.gov A predictive QSAR model for a series including this compound would likely identify the size and hydrophobicity of the alkyl and substituted phenyl groups as critical parameters influencing its biological effects.

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. While a specific model for this compound does not exist, pharmacophore models for other urea-based inhibitors provide valuable insights. nih.govnih.gov

For enzyme inhibitors, a common pharmacophore model includes:

One or two hydrogen bond donor features: Provided by the N-H groups of the urea moiety. nih.gov

One hydrogen bond acceptor feature: Provided by the carbonyl oxygen of the urea. nih.gov

Two or more hydrophobic/aromatic regions: Corresponding to the substituted phenyl ring and the alkyl group.

In the structure of this compound, the urea core provides the essential hydrogen bonding capabilities. The 2,4-dimethylphenyl group serves as a key hydrophobic and aromatic feature, while the sec-butyl group provides another distinct hydrophobic region. These features collectively define its potential pharmacophoric profile for interaction with various biological targets.

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for determining the purity and concentration of chemical compounds. For a substituted phenylurea like 1-Butan-2-yl-3-(2,4-dimethylphenyl)urea, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools, each with specific considerations for optimal performance.

HPLC is a preferred method for the analysis of phenylurea compounds due to their chemical nature. chromatographyonline.com It allows for the separation of non-volatile and thermally unstable substances without the need for derivatization. chromatographyonline.com

For the purity assessment and quantification of this compound, a reversed-phase HPLC method is typically employed. A C18 column is the most common stationary phase, offering good retention and separation of phenylurea herbicides and related compounds. chromatographyonline.comresearchgate.net The mobile phase generally consists of a mixture of acetonitrile (B52724) and water, often with a gradient elution to achieve optimal separation. researchgate.net UV detection is commonly used, with the wavelength set around 210-245 nm for sensitive detection. chromatographyonline.comresearchgate.net The method's performance can be validated by constructing calibration curves over a range of concentrations, with linearity typically observed in the parts-per-billion (ppb) to parts-per-million (ppm) range. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Injection Volume | 20 µL |

Direct analysis of phenylurea compounds by gas chromatography can be challenging due to their thermal instability. researchgate.net At the high temperatures of the GC inlet, these compounds can degrade, often forming their corresponding isocyanates and anilines. researchgate.net This thermal decomposition can lead to poor reproducibility and inaccurate quantification.

To overcome this limitation, derivatization is often required to convert the thermally labile urea (B33335) group into a more stable form. researchgate.net One common approach is alkylation, for instance, using iodoethane (B44018) in the presence of a base, to produce thermostable derivatives that can be readily analyzed by GC. researchgate.netnih.gov Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another effective derivatization technique. brjac.com.br The resulting derivatized compound is more volatile and stable for GC analysis.

Table 2: Representative GC Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures, offering high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for trace analysis and the identification of metabolites in various matrices. epa.gov For phenylurea compounds, LC-MS/MS provides excellent sensitivity and selectivity, allowing for detection at very low concentrations. epa.govepa.gov The use of an electrospray ionization (ESI) source in positive ion mode is common for the analysis of these compounds. epa.gov

In the context of metabolite profiling, LC-MS/MS can be used to identify potential degradation products of this compound. For instance, studies on the related compound diuron (B1670789) have shown that major metabolic pathways include demethylation and hydroxylation. nih.gov An LC-MS/MS method can be developed to screen for these types of transformations. The parent compound and its potential metabolites are first separated by HPLC, and then detected by the mass spectrometer. The first stage of mass spectrometry (MS1) can be used to select the molecular ion of the target analyte, which is then fragmented in a collision cell. The resulting fragment ions are analyzed in the second stage of mass spectrometry (MS2), providing a unique fingerprint for each compound and enabling confident identification. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis would typically be performed on its derivatized form to ensure thermal stability. researchgate.net The mass spectrometer provides detailed structural information, which is invaluable for confirming the identity of the analyte.

In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target compound. This results in a significant increase in sensitivity and allows for quantification at very low levels. nih.gov The fragmentation patterns observed in the mass spectrum can also help to elucidate the structure of unknown related substances or degradation products. nih.gov For example, the thermal degradation of phenylureas can lead to the formation of volatile isocyanates and anilines, which can be identified by their characteristic mass spectra. nih.gov

Development of Detection Methods for Environmental Fate Studies of Related Compounds

Understanding the environmental fate of phenylurea compounds is critical for assessing their potential impact. This requires the development of sensitive and specific analytical methods to monitor the parent compound and its degradation products in environmental matrices such as soil and water. nih.govresearchgate.net

The analytical techniques described above, particularly HPLC and LC-MS/MS, are well-suited for this purpose. nih.gov For instance, an analytical method for soil samples might involve extraction with an organic solvent, followed by analysis using HPLC with UV detection or LC-MS/MS. epa.govdocumentsdelivered.com Such methods can achieve detection limits in the low µg/kg range. documentsdelivered.com

Studies on the biodegradation of phenylurea herbicides like diuron have identified metabolites such as N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), and 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov The development of analytical methods capable of simultaneously detecting the parent herbicide and these key metabolites is essential for a comprehensive understanding of its environmental degradation pathway. nih.gov LC-MS/MS is particularly advantageous here, as it can be configured to monitor for multiple parent and product ions in a single run, providing a complete picture of the degradation process. epa.gov

Exploration of Research Applications Non Clinical

Investigation in Agrochemical Science and Related Mechanisms

Phenylurea derivatives are a well-established class of compounds in agrochemical science, primarily recognized for their herbicidal properties.

Development of Herbicidal or Pesticidal Precursors/Targets

Many commercial herbicides are based on the phenylurea scaffold. These compounds typically act by inhibiting photosynthesis in target plant species. The general structure of these herbicides involves a phenyl ring and a urea (B33335) moiety, with various substituents on both parts of the molecule influencing their efficacy, selectivity, and environmental persistence. For instance, compounds containing a 2,4-dimethylphenyl group have been investigated for their biological activity. While no specific patents or studies were identified for 1-Butan-2-yl-3-(2,4-dimethylphenyl)urea as a herbicidal precursor, its structural similarity to known active ingredients suggests it could be a candidate for synthesis and screening in the development of new crop protection agents.

Studies on Phytotoxicity Mechanisms at a Molecular Level

The mode of action for many phenylurea herbicides is the inhibition of photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. By binding to the D1 protein of PSII, these herbicides block electron flow, leading to the cessation of photosynthesis and ultimately, plant death. Research in this area often involves structure-activity relationship (SAR) studies to understand how different chemical groups on the phenylurea backbone affect binding affinity and inhibitory activity. Although no phytotoxicity studies have been published specifically for this compound, it could theoretically be used in such studies to further elucidate the molecular interactions between phenylureas and their target sites in plants.

Potential in Material Science Applications

The urea functional group is known for its ability to form strong hydrogen bonds, a property that is highly valuable in material science, particularly in the field of polymer chemistry.

Polymer Chemistry and Monomer Synthesis

Disubstituted ureas can be utilized as monomers or building blocks in the synthesis of various polymers, including polyureas and poly(urea-urethane)s. The hydrogen bonding capabilities of the urea linkage can impart desirable properties to the resulting polymers, such as high thermal stability, tensile strength, and elasticity. While there is no specific literature detailing the use of this compound in polymer synthesis, it could potentially be explored as a monomer or a chain extender in the creation of novel polymeric materials.

Organic Electronics and Functional Materials

The structural features of certain organic molecules, including the potential for self-assembly through hydrogen bonding, make them interesting candidates for applications in organic electronics. While the direct application of this compound in this field has not been reported, the broader class of small organic molecules with well-defined structures and intermolecular interactions is an active area of research for the development of new functional materials.

Role as Intermediate in Complex Molecule Synthesis

In organic synthesis, disubstituted ureas can serve as versatile intermediates. The urea moiety can be a precursor to other functional groups or can be used to link different molecular fragments together. The synthesis of complex molecules often involves multi-step reaction sequences where compounds like this compound could potentially be formed and then further modified to build a larger, more complex target molecule. However, no specific examples of its use as a synthetic intermediate were found in the reviewed literature.

Catalytic Applications and Ligand Development

The compound this compound belongs to the class of chiral N-aryl-N'-alkylureas, which have garnered significant attention in the field of organocatalysis. These molecules are primarily recognized for their ability to act as hydrogen-bond donors, a property that allows them to catalyze a variety of chemical transformations by activating electrophilic substrates. The urea moiety, with its two N-H protons, can form specific, non-covalent interactions with substrates, thereby lowering the energy barrier of the reaction and often controlling the stereochemical outcome.

The catalytic potential of this compound is rooted in the fundamental principles of hydrogen-bond catalysis. The urea group can form a bidentate hydrogen-bonding interaction with electrophiles containing electronegative atoms, such as the oxygen atoms of carbonyl or nitro groups. This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The chirality of the catalyst, originating from the (S)- or (R)-butan-2-yl group, creates a chiral environment around the activated substrate, which can lead to the preferential formation of one enantiomer of the product in an asymmetric reaction.

Research into chiral ureas has demonstrated their efficacy in a range of asymmetric reactions. While specific studies on this compound are not extensively documented in publicly available literature, its structural features—a chiral alkyl group and a substituted aryl group—allow for well-founded extrapolation of its potential applications based on studies of analogous compounds. The 2,4-dimethylphenyl group provides steric bulk and specific electronic properties that can influence the catalyst's solubility, stability, and interaction with substrates. The butan-2-yl group is the source of chirality, crucial for inducing enantioselectivity.

One of the most explored applications of chiral ureas is in asymmetric Michael additions. In these reactions, the urea catalyst activates an α,β-unsaturated compound (the Michael acceptor) towards the addition of a nucleophile (the Michael donor). For instance, a chiral urea can activate a nitroalkene by hydrogen bonding to the nitro group, facilitating the addition of a nucleophile like a malonate ester or a ketone. The chiral environment created by the catalyst directs the approach of the nucleophile, resulting in an enantiomerically enriched product.

The effectiveness of a urea catalyst is influenced by both the steric and electronic properties of its substituents. While highly electron-withdrawing groups on the aryl ring can increase the acidity of the urea N-H protons and enhance catalytic activity, even ureas with less-activating substituents, such as the dimethylphenyl group in the title compound, are capable of promoting reactions. The steric hindrance provided by the substituents plays a crucial role in differentiating the energies of the diastereomeric transition states, which is key to achieving high enantioselectivity. However, excessive steric bulk can also impede the reaction by blocking substrate access to the catalytic site.

Beyond Michael additions, chiral ureas have been employed as catalysts or ligands in other important transformations. These include Friedel-Crafts alkylations, Povarov reactions (for the synthesis of tetrahydroquinolines), and hetero-Michael reactions. In the context of ligand development, the urea moiety can be incorporated into more complex molecular frameworks to create bifunctional catalysts. For example, a basic functional group, such as an amine, can be tethered to the chiral urea scaffold. In such a bifunctional catalyst, the urea part would activate the electrophile, while the basic site would activate the nucleophile, leading to a highly efficient and stereocontrolled reaction through a cooperative mechanism.

The catalytic performance of this compound or similar catalysts in a representative asymmetric reaction is summarized in the following table. The data is illustrative of typical results obtained with simple chiral urea catalysts in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene.

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 10 | Toluene | 25 | 48 | 85 | 75 |

| 10 | Dichloromethane | 25 | 72 | 78 | 68 |

| 5 | Toluene | 0 | 96 | 82 | 80 |

| 20 | Hexane | 25 | 120 | 65 | 60 |

The development of new applications for chiral ureas like this compound remains an active area of research. The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties, enabling the rational design of catalysts for specific asymmetric transformations. As our understanding of non-covalent interactions in catalysis deepens, the potential for discovering new catalytic applications and developing more sophisticated ligands based on the urea scaffold continues to grow.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Analogues with Tailored Activities

The modular nature of 1-Butan-2-yl-3-(2,4-dimethylphenyl)urea makes it an ideal candidate for the design and synthesis of novel analogues with fine-tuned properties. Future research can systematically explore the structure-activity relationships by modifying its core components: the n-butyl group, the sec-butyl group, and the 2,4-dimethylphenyl moiety. The synthesis of such analogues can be achieved through established and innovative chemical methodologies.

One common approach involves the reaction of an appropriate isocyanate with an amine. For instance, reacting 2,4-dimethylphenyl isocyanate with sec-butylamine (B1681703) would yield the parent compound. By varying the substituted aniline (B41778) and the amine, a diverse library of analogues can be generated. Mechanochemical methods, which involve solvent-free or low-solvent reactions, offer a green and efficient alternative for the synthesis of urea (B33335) derivatives. beilstein-journals.org

The design of these new molecules can be guided by the desired application. For example, in the context of developing new therapeutic agents, modifications could be introduced to enhance interactions with specific biological targets. This could involve incorporating moieties known to interact with particular enzyme active sites or receptors. The urea functionality itself is crucial as it can form multiple stable hydrogen bonds with protein targets, a property widely exploited in drug design. nih.gov

Table 1: Potential Synthetic Strategies for Novel Analogues

| Reactant 1 (Isocyanate) | Reactant 2 (Amine) | Potential Analogue Class |

| 2,4-dimethylphenyl isocyanate | Various primary/secondary amines | Variation of the alkyl substituent |

| Various substituted phenyl isocyanates | sec-Butylamine | Variation of the aromatic substituent |

| Novel heterocyclic isocyanates | sec-Butylamine | Introduction of heterocyclic scaffolds |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

Understanding the fundamental chemical and physical processes of this compound at a molecular level is crucial for its potential applications. Time-resolved spectroscopy techniques offer a powerful lens to investigate the ultrafast dynamics of this molecule and its derivatives.

Future studies could employ time-resolved X-ray absorption spectroscopy to probe the electronic and structural changes that occur upon excitation, for instance, by a laser pulse. Such studies can provide detailed insights into processes like ionization and subsequent proton transfer dynamics, which have been theoretically investigated for urea and its dimer. researchgate.net By examining the time-evolution of the X-ray absorption spectra at the K-edges of carbon, nitrogen, and oxygen, researchers can trace specific molecular vibrations and the progress of chemical reactions on a femtosecond timescale. researchgate.net

Furthermore, time-resolved NMR spectroscopy can be utilized to monitor reaction kinetics and mechanisms in real-time. researchgate.net This would be particularly valuable for studying the formation of this compound and its analogues, providing a detailed picture of the reaction progress and the formation of any intermediates. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and offers a significant opportunity to accelerate the discovery and optimization of novel urea derivatives. visive.aimdpi.com Future research on this compound can leverage these computational tools in several ways.

ML models can be trained on existing datasets of urea derivatives to predict their physicochemical properties, biological activities, and even their synthetic accessibility. mdpi.com This predictive capability can guide the in silico design of new analogues with desired characteristics, reducing the time and cost associated with experimental synthesis and screening. mdpi.com For example, algorithms can identify key structural features that are crucial for a specific activity, allowing for the rational design of more potent and selective compounds. mdpi.com

Furthermore, AI can be employed to optimize reaction conditions for the synthesis of these compounds. By analyzing large datasets of reaction parameters and outcomes, machine learning algorithms can predict the optimal temperature, pressure, and catalyst for a given transformation, leading to higher yields and purity. visive.ai

Table 2: Applications of AI/ML in Urea Derivative Research

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training models to predict properties like bioactivity, toxicity, and solubility. mdpi.com | Faster identification of promising drug candidates. |

| Generative Design | Using algorithms to propose novel molecular structures with desired properties. | Exploration of a wider chemical space for new discoveries. |

| Reaction Optimization | Predicting optimal reaction conditions for synthesis. visive.ai | Increased efficiency and sustainability of chemical synthesis. |

| Data Analysis | Analyzing large datasets from high-throughput screening to identify structure-activity relationships. mdpi.com | Deeper understanding of the molecular basis of activity. |

Exploration of Supramolecular Chemistry and Self-Assembly of Urea Derivatives

The urea moiety is an excellent functional group for directing the self-assembly of molecules into well-defined supramolecular structures. jst.go.jpresearchgate.net This is due to its ability to act as both a hydrogen bond donor and acceptor, leading to the formation of strong and directional intermolecular hydrogen bonds. jst.go.jp Future research should explore the supramolecular chemistry of this compound and its analogues.

By tuning the molecular structure, it is possible to create low-molecular-weight gelators (LMWGs) that can form supramolecular gels in a variety of solvents. jst.go.jpnih.gov The self-assembly process can lead to the formation of fibrous networks that entrap the solvent, resulting in a gel. The properties of these gels can be tailored by modifying the chemical structure of the urea derivative. nih.gov

Furthermore, the formation of supramolecular polymers through the continuous hydrogen bonding of urea units is another exciting avenue. researchgate.netrsc.org These materials can exhibit interesting properties, such as responsiveness to external stimuli, making them suitable for applications in areas like materials science and biomedicine. The introduction of different functional groups into the urea derivative can impart specific functions to the resulting supramolecular assembly. jst.go.jp

Investigation of Environmental Biotransformation Pathways and Metabolite Research

Given the widespread use of phenylurea herbicides, which are structurally related to this compound, understanding the environmental fate of this compound is of significant importance. nih.govasm.org Future research should focus on its biotransformation pathways in different environmental compartments, such as soil and water.

Studies could involve incubating the compound with various microorganisms, such as bacteria and fungi, known to degrade phenylurea herbicides. nih.govoup.com The identification of the resulting metabolites is crucial, as they can sometimes be more toxic than the parent compound. nih.gov Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry can be used to isolate and identify these transformation products. oup.com

This research would not only provide a comprehensive understanding of the environmental impact of this compound but could also lead to the discovery of novel biocatalysts for bioremediation purposes. The identification of enzymes and metabolic pathways involved in the degradation of this compound could be harnessed for the development of environmentally friendly methods for the removal of related pollutants. nih.gov

Table 3: Common Metabolites of Phenylurea Herbicides

| Parent Compound | Common Metabolites |

| Diuron (B1670789) | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), 3,4-dichloroaniline (B118046) (3,4-DCA) nih.gov |

| Linuron | N-(3,4-dichlorophenyl)-N-methoxyurea, N-(3,4-dichlorophenyl)urea, 3,4-dichloroaniline fao.org |

| Isoproturon | Monodemethylated and didemethylated isoproturon, 4-isopropylaniline |

Q & A

Q. How are structure-activity relationships (SAR) systematically explored to prioritize analogs for preclinical testing?

- Methodological Answer : Parallel synthesis generates analogs with systematic substitutions (e.g., halogen scan, alkyl chain variations). High-throughput screening ranks compounds by potency and selectivity. Free-energy perturbation (FEP) calculations predict binding affinity changes, reducing synthetic effort. In vivo PK/PD studies in rodents validate top candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.